molecular formula C10H13N3 B1292876 N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine CAS No. 887571-32-6

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine

Cat. No.: B1292876
CAS No.: 887571-32-6
M. Wt: 175.23 g/mol
InChI Key: CPBXKMCOBFSSIA-UHFFFAOYSA-N
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Description

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine is a chemical compound with the molecular formula C10H13N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit significant activity against mycobacterium tuberculosis , suggesting that this compound may also target bacterial cells.

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular function

Biochemical Pathways

Benzimidazole derivatives have been reported to exhibit antimicrobial activities , suggesting that this compound may interfere with bacterial growth and replication pathways.

Result of Action

Benzimidazole derivatives have been reported to exhibit potent antibacterial activities , suggesting that this compound may lead to the inhibition of bacterial growth and replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine typically involves the nucleophilic substitution of a benzimidazole precursor. One common method is the reaction of 2-methylbenzimidazole with formaldehyde and methylamine under acidic conditions . The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine
  • N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine
  • N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine

Uniqueness

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 6-position of the benzimidazole ring can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-3-4-8-9(5-7)13-10(12-8)6-11-2/h3-5,11H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBXKMCOBFSSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649163
Record name N-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887571-32-6
Record name N-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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